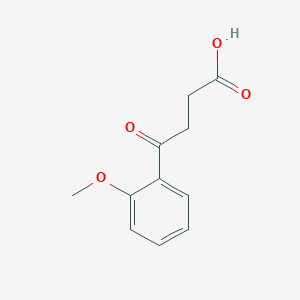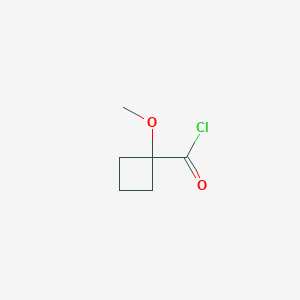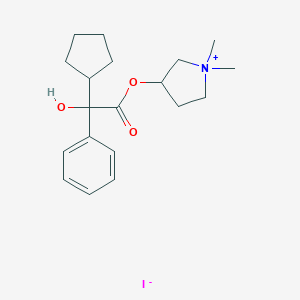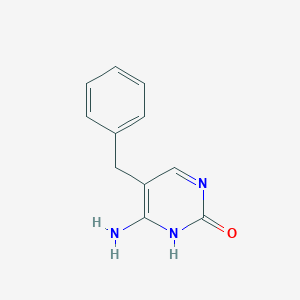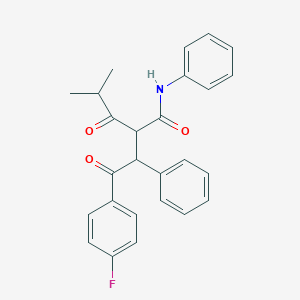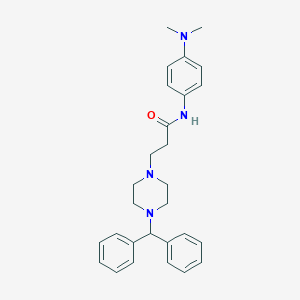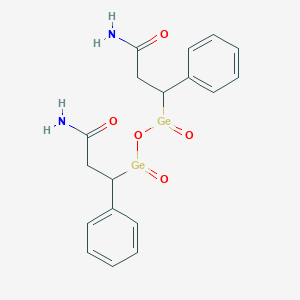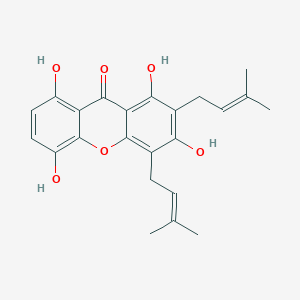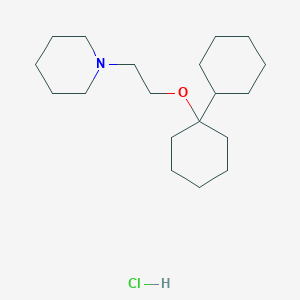
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PCP-OEt or 1-[1-(2-Phenylethyl)piperidin-4-yl]-1,2-epoxyethane hydrochloride. It is a white crystalline powder and is soluble in water.
作用机制
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in calcium influx into the cell and a decrease in the release of neurotransmitters. It also acts as an antagonist of ionotropic glutamate receptors and voltage-gated calcium channels.
生化和生理效应
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuronal damage. It has also been shown to have neuroprotective effects and can prevent neuronal death in certain conditions. Additionally, it has been shown to have analgesic effects and can reduce pain perception.
实验室实验的优点和局限性
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It is also a useful tool in the study of ionotropic glutamate receptors and voltage-gated calcium channels. However, it has certain limitations. It is a toxic substance and must be handled with care. It is also expensive and may not be readily available in some labs.
未来方向
There are several future directions for the study of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride. One direction is the study of its effects on other neurotransmitter systems and receptors. Another direction is the development of new analogs that may have improved potency and selectivity. Additionally, the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Conclusion
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It has several biochemical and physiological effects and has potential as a treatment for neurological disorders. However, it has certain limitations and must be handled with care. The future directions for the study of this compound include the study of its effects on other neurotransmitter systems and receptors and the development of new analogs with improved potency and selectivity.
合成方法
The synthesis of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-phenethyl bromide in the presence of a base to form 1-(2-phenethyl)-4-piperidone. This intermediate is then reacted with cyclohexylmagnesium bromide to form 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-4-piperidone. The final step involves the reaction of this intermediate with hydrochloric acid to form piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride.
科学研究应用
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the study of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and memory formation. It has also been used as a tool in the study of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Additionally, it has been used in the study of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
属性
CAS 编号 |
102180-21-2 |
|---|---|
产品名称 |
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride |
分子式 |
C19H36ClNO |
分子量 |
329.9 g/mol |
IUPAC 名称 |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H35NO.ClH/c1-4-10-18(11-5-1)19(12-6-2-7-13-19)21-17-16-20-14-8-3-9-15-20;/h18H,1-17H2;1H |
InChI 键 |
JOHZOOTYDOQHKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
规范 SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
其他 CAS 编号 |
102180-21-2 |
同义词 |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



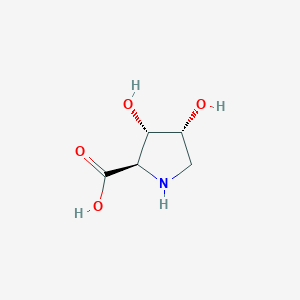
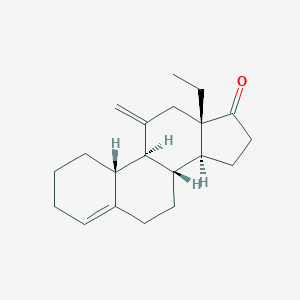
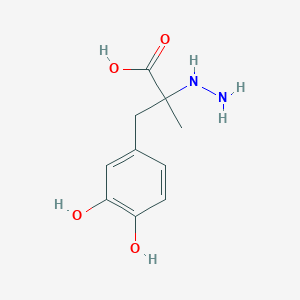
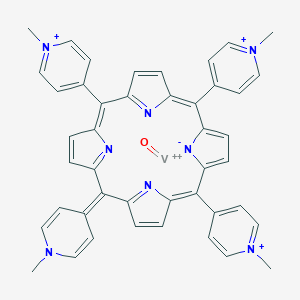
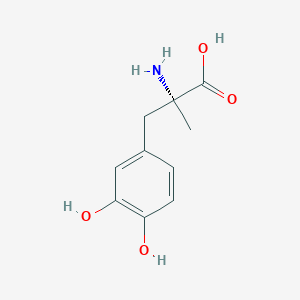
![acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B23094.png)
